

"spectroscopic data (NMR, IR, Mass Spec) for p-xlenolphthalein"

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Compound of Interest

Compound Name:	3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one
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Spectroscopic Profile of p-Xlenolphthalein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-xlenolphthalein (**3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one**), a phthalein dye derivative. Due to the limited availability of directly published complete spectroscopic data for p-xlenolphthalein, this guide leverages detailed experimental data from a closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, to provide a robust and scientifically grounded interpretation of the expected spectroscopic characteristics. The molecular formula for p-xlenolphthalein is C₂₄H₂₂O₄ and its CAS number is 50984-88-8.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and known quantitative spectroscopic data for p-xlenolphthalein and its close analogue.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Assignment	Predicted Chemical Shift (ppm) for p-Xylenolphthalein	Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
Aromatic H (phthalide)	7.8 - 8.0	7.91
Aromatic H (phthalide)	7.6 - 7.8	7.72
Aromatic H (phthalide)	7.4 - 7.6	7.50
Aromatic H (p-xylenol)	6.8 - 7.0 (singlet)	6.68 (singlet, trimethylphenyl)
Aromatic H (p-xylenol)	6.6 - 6.8 (singlet)	6.92, 6.71 (AA'BB' system, hydroxyphenyl)
Phenolic OH	9.0 - 10.0 (broad singlet)	Not explicitly reported
Methyl H (on xylene ring)	2.0 - 2.3 (singlet)	2.09, 2.05, 1.93 (singlets, trimethylphenyl)

¹³C NMR (Carbon-13 NMR)

Assignment	Predicted Chemical Shift (ppm) for p-Xylenolphthalein	Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
Carbonyl C (lactone)	168 - 172	169.3
Quaternary C (spiro)	90 - 95	92.1
Aromatic C-O (p-xylenol)	155 - 160	157.2
Aromatic C (phthalide)	120 - 155	153.3, 134.4, 129.5, 125.9, 124.2, 121.8
Aromatic C (p-xylenol)	115 - 140	149.8, 131.0, 128.4, 125.5, 118.9, 115.3
Methyl C (on xylene ring)	15 - 20	15.9, 12.4, 11.8

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹) for p-Xylenolphthalein	Reported Wavenumber (cm ⁻¹) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
O-H Stretch (Phenolic)	3200 - 3600 (broad)	3449 (broad)
C-H Stretch (Aromatic)	3000 - 3100	3068
C-H Stretch (Aliphatic)	2850 - 3000	2921
C=O Stretch (Lactone)	1750 - 1770	1763
C=C Stretch (Aromatic)	1450 - 1600	1612, 1488
C-O Stretch (Lactone/Phenol)	1100 - 1300	1235, 1167

Table 3: Mass Spectrometry (MS) Data

Ion	Predicted m/z for p-Xylenolphthalein	Reported m/z for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1]
[M+H] ⁺	375.1591	361.1434
[M+Na] ⁺	397.1410	383.1254
Molecular Formula	C ₂₄ H ₂₂ O ₄	C ₂₃ H ₂₀ O ₄
Molecular Weight	374.43 g/mol	360.40 g/mol

Experimental Protocols

The experimental methodologies described below are based on the synthesis and characterization of the closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, and are expected to be directly applicable for the synthesis and analysis of p-xylenolphthalein.[1]

Synthesis of Phthalein Derivatives

A general and efficient method for the synthesis of phenolphthalein derivatives involves the condensation of a phenol with phthalic anhydride or a related precursor in the presence of an acid catalyst. A modern approach utilizes methanesulfonic acid, which serves as both a catalyst and a solvent, offering milder conditions compared to traditional methods using concentrated sulfuric acid.

Workflow for Synthesis:



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Caption: Synthetic workflow for p-xylenolphthalein.

Spectroscopic Analysis

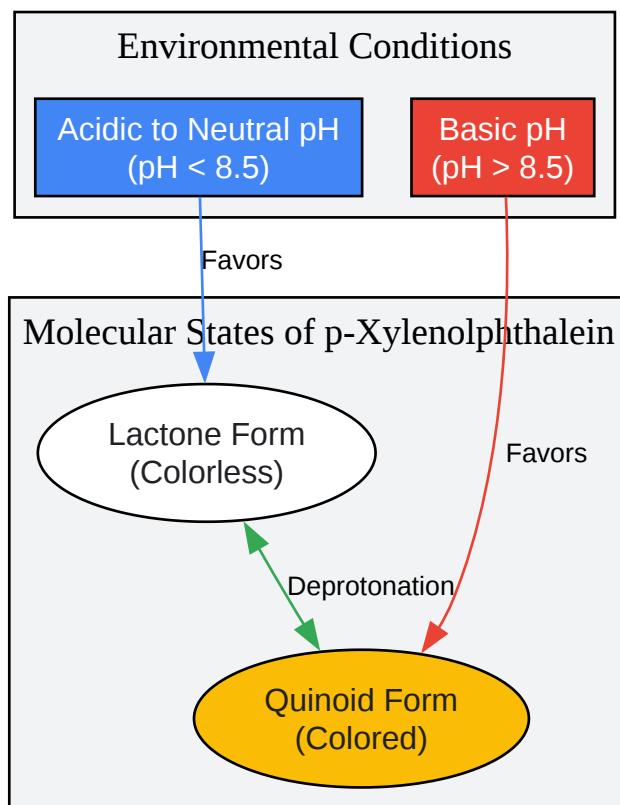
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Data is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid chromatography.

Signaling Pathways and Logical Relationships

p-Xylenolphthalein, like other phthalein dyes, functions as a pH indicator. Its color change is a result of a structural rearrangement in response to changes in hydrogen ion concentration. This process can be visualized as a logical relationship between the pH of the solution and the conformational state of the molecule, which in turn dictates its color.



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Caption: pH-dependent equilibrium of p-xlenolphthalein.

This in-depth guide provides a foundational understanding of the spectroscopic properties of p-xlenolphthalein for researchers and professionals in drug development and related scientific fields. The data and protocols, extrapolated from a closely related and well-characterized analogue, offer a reliable framework for the identification, characterization, and application of this compound.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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